molecular formula C7H13N3 B3358913 1H-Imidazole-4-ethanamine, alpha,5-dimethyl- CAS No. 82977-50-2

1H-Imidazole-4-ethanamine, alpha,5-dimethyl-

Cat. No.: B3358913
CAS No.: 82977-50-2
M. Wt: 139.2 g/mol
InChI Key: VULHNWNHMRINQS-UHFFFAOYSA-N
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Description

1H-Imidazole-4-ethanamine, alpha,5-dimethyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-ethanamine, alpha,5-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including arylhalides and heterocycles .

Industrial Production Methods: Industrial production of imidazole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of advanced catalysts and reaction conditions to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-4-ethanamine, alpha,5-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives .

Scientific Research Applications

1H-Imidazole-4-ethanamine, alpha,5-dimethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-ethanamine, alpha,5-dimethyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

  • 1H-Imidazole-4-ethanamine, alpha,1-dimethyl-
  • 1H-Imidazole-4-ethanamine, alpha,2-dimethyl-
  • 1H-Imidazole-4-ethanamine, alpha,3-dimethyl-

Uniqueness: 1H-Imidazole-4-ethanamine, alpha,5-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This compound may exhibit different properties compared to other imidazole derivatives, making it valuable for specific applications .

Properties

IUPAC Name

1-(5-methyl-1H-imidazol-4-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-5(8)3-7-6(2)9-4-10-7/h4-5H,3,8H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULHNWNHMRINQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CC(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101003042
Record name 1-(4-Methyl-1H-imidazol-5-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101003042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82977-50-2
Record name 1H-Imidazole-4-ethanamine, alpha,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082977502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Methyl-1H-imidazol-5-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101003042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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